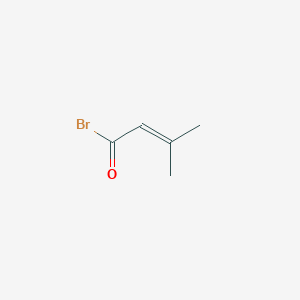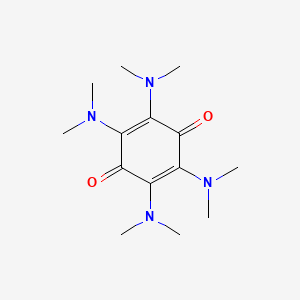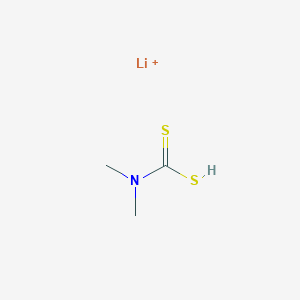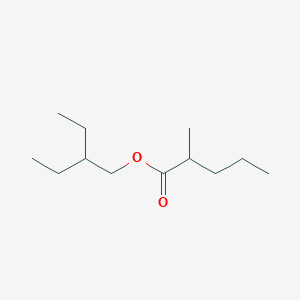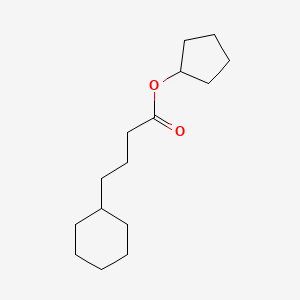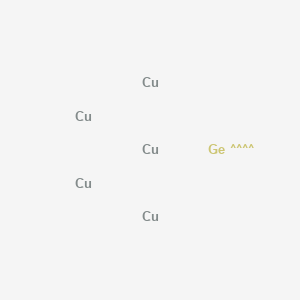
Tropane, picrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tropane, picrate is a compound derived from the tropane alkaloid family. Tropane alkaloids are naturally occurring chemical compounds found in various plants, particularly those in the Solanaceae family. These alkaloids are known for their pharmacological properties, including anticholinergic and stimulant effects. This compound is a specific derivative that combines the tropane structure with picrate, a salt or ester of picric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tropane, picrate typically involves the reaction of tropane alkaloids with picric acid. The process begins with the extraction of tropane alkaloids from plant sources such as Atropa belladonna or Erythroxylum coca. These alkaloids are then purified and reacted with picric acid under controlled conditions to form the picrate salt. The reaction is usually carried out in an organic solvent, and the product is isolated through crystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The extraction of tropane alkaloids is optimized for higher yields, and the reaction with picric acid is conducted in large reactors. The final product is purified using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: Tropane, picrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The picrate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tropane N-oxide, while reduction could produce tropane derivatives with altered functional groups.
Applications De Recherche Scientifique
Tropane, picrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: The compound is investigated for its potential therapeutic uses, including its anticholinergic properties.
Industry: this compound is used in the development of pharmaceuticals and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of tropane, picrate involves its interaction with neurotransmitter receptors in the central and peripheral nervous systems. Tropane alkaloids, including this compound, act as anticholinergic agents by blocking the action of acetylcholine at muscarinic receptors. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as pupil dilation, increased heart rate, and reduced glandular secretions.
Comparaison Avec Des Composés Similaires
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Scopolamine: Known for its use in treating motion sickness and nausea.
Cocaine: A stimulant with a tropane structure but different pharmacological effects.
Uniqueness: Tropane, picrate is unique due to its combination of the tropane structure with picrate, which may confer distinct chemical and pharmacological properties
Propriétés
Numéro CAS |
6138-69-8 |
|---|---|
Formule moléculaire |
C14H18N4O7 |
Poids moléculaire |
354.32 g/mol |
Nom IUPAC |
8-methyl-8-azabicyclo[3.2.1]octane;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H15N.C6H3N3O7/c1-9-7-3-2-4-8(9)6-5-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-8H,2-6H2,1H3;1-2,10H |
Clé InChI |
BEYOPVGWSMNKDZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCCC1CC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)
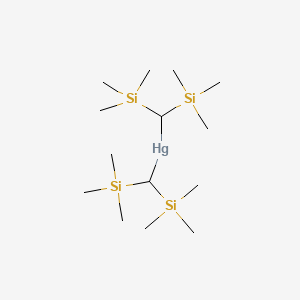

![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
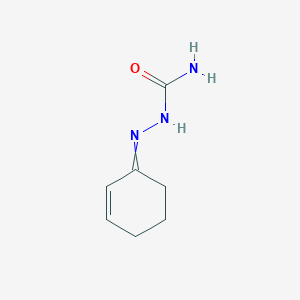
![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
